N-(3-Propanamido)-L-valine tert-Butyl Ester
Übersicht
Beschreibung
N-(3-Propanamido)-L-valine tert-Butyl Ester: is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety, a propanamido group, and a tert-butyl ester functional group
Wissenschaftliche Forschungsanwendungen
N-(3-Propanamido)-L-valine tert-Butyl Ester has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Propanamido)-L-valine tert-Butyl Ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Amidation: The protected L-valine is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanamido derivative.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Propanamido)-L-valine tert-Butyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Amidation: The amido group can participate in further amidation reactions to form more complex derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amido or ester functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Amidation: Propanoyl chloride and a base like triethylamine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: L-valine and propanoic acid.
Amidation: More complex amido derivatives.
Substitution: Substituted esters or amides.
Wirkmechanismus
The mechanism of action of N-(3-Propanamido)-L-valine tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. It may also interact with cellular receptors and signaling pathways, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
N-(3-Propanamido)-L-alanine tert-Butyl Ester: Similar structure but with alanine instead of valine.
N-(3-Propanamido)-L-leucine tert-Butyl Ester: Similar structure but with leucine instead of valine.
N-(3-Propanamido)-L-isoleucine tert-Butyl Ester: Similar structure but with isoleucine instead of valine.
Uniqueness: N-(3-Propanamido)-L-valine tert-Butyl Ester is unique due to the presence of the valine moiety, which imparts specific chemical and biological properties. The compound’s structure allows for selective interactions with enzymes and receptors, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)10(14-7-6-9(13)15)11(16)17-12(3,4)5/h8,10,14H,6-7H2,1-5H3,(H2,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZGFLXDPWEXRA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858340 | |
Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192725-87-4 | |
Record name | N-(3-Amino-3-oxopropyl)-L-valine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192725-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-(3-amino-3-oxopropyl)-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.